molecular formula C12H18N2O B1523229 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine CAS No. 874993-79-0

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Cat. No.: B1523229
CAS No.: 874993-79-0
M. Wt: 206.28 g/mol
InChI Key: CMFWBSAZPHINIF-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is an organic compound that features a morpholine ring attached to a phenyl group via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine typically involves the reaction of 2-bromoacetophenone with morpholine under basic conditions to form the intermediate 2-(morpholin-4-yl)acetophenone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is unique due to its specific combination of a morpholine ring and phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-morpholin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFWBSAZPHINIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Example 49B (1.3 g, 5.54 mmol) and Raney nickel (14 g) in a mixture of 20% NH3 in methanol (140 mL) was hydrogenated at 60 psi for 11 hrs. The reaction was filtered and concentrated to dryness under reduced pressure to give 1.1 g of the title compound. MS (ESI+) m/z 207 (M+H)+.
Name
mixture
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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